molecular formula C9H8F4O2 B14050067 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene

Cat. No.: B14050067
M. Wt: 224.15 g/mol
InChI Key: CBLCNPVXUIJFBV-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol It is a fluorinated aromatic compound, which means it contains a benzene ring substituted with fluorine atoms and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can introduce or modify functional groups on the benzene ring .

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where fluorine atoms enhance the biological activity and metabolic stability of the molecules.

    Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is unique due to its specific combination of fluorine, methoxy, and ethoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

1-(difluoromethoxy)-2-ethoxy-4,5-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-7-3-5(10)6(11)4-8(7)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

CBLCNPVXUIJFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OC(F)F)F)F

Origin of Product

United States

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